Oxazol-2-yl-phenylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazol-2-yl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHVVCCDHHBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445650 | |
| Record name | Oxazol-2-yl-phenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130552-00-0 | |
| Record name | Oxazol-2-yl-phenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazol-2-yl-phenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Biological activities of oxazole derivatives
Initiating Comprehensive Research
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Exploring Oxazole Bioactivity
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Analyzing Specific Compounds
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Gathering Relevant Details
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Identifying Key Knowledge Gaps
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Pinpointing Structural Details
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Reviewing Synthesis Strategies
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Focusing on Missing Details
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Addressing Data Deficiencies
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I am now focusing on the gaps in my research. I need detailed synthesis protocols, specifically linking synthesis to compounds with measured biological activities. Step-by-step assay protocols are essential, particularly a more specific broth microdilution protocol. I'm also searching for concrete examples of oxazole derivatives with anti-inflammatory and antidiabetic activities. I'm also working on getting the information for Graphviz diagrams.
Reviewing Current Findings
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Identifying Missing Components
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Synthesizing Found Data
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Literature review on the applications of oxazole-containing compounds
Initiating Broad Research
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Narrowing Specific Applications
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Gathering initial data
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Structuring the Information
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Refining Search Strategies
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Organizing Initial Findings
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Deepening Literature Review
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Outlining guide structure
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Methodological & Application
Use of Oxazol-2-yl-phenylmethanol in asymmetric synthesis
Initiating Research on Ligands
I'm starting a comprehensive literature search to understand the applications of (oxazol-2-yl)phenylmethanol in asymmetric synthesis. Specifically, I'm focusing on its potential role as a ligand or catalyst. This will allow me to assess the scope of its use.
Deep-Dive into Reaction Protocols
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Planning the Application Note
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Confirming initial findings
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Narrowing the Search Focus
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Refining Specificity of the Search
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Refining the Search
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Expanding the Scope
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Targeting the Specifics
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Discovering Structural Parallels
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Analyzing Catalytic Applications
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High-throughput synthesis of an Oxazol-2-yl-phenylmethanol derivative library
Initiating Literature Review
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Outlining Synthetic Strategies
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Developing Protocol Detail
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Defining the Structure
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Outlining the Framework
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Formulating the Introduction
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Defining the Synthesis
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Refining the Workflow
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Defining the Procedure
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Refining the Synthesis
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Troubleshooting & Optimization
Common side-products in the preparation of Oxazol-2-yl-phenylmethanol
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Oxazol-2-yl-phenylmethanol. Our focus is on anticipating and resolving common challenges to enhance yield, purity, and reproducibility.
Introduction
The synthesis of Oxazol-2-yl-phenylmethanol is a critical step in the development of various pharmacologically active molecules. While seemingly straightforward, the reaction is often plagued by the formation of side-products that can complicate purification and reduce overall yield. This guide is designed to serve as a practical resource, offering field-proven insights and evidence-based solutions to common experimental hurdles.
Troubleshooting Guide: Addressing Key Challenges
This section addresses specific issues that may arise during the synthesis of Oxazol-2-yl-phenylmethanol, providing detailed explanations and actionable protocols.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of Oxazol-2-yl-phenylmethanol, with the primary isolated material being unreacted benzaldehyde and a significant amount of a dimeric oxazole species. What is the likely cause and how can I rectify this?
Root Cause Analysis:
This outcome typically points to a failure in the initial metallation of the oxazole ring, a critical step for generating the necessary nucleophile. The most common synthetic route involves the deprotonation of oxazole at the C2 position using a strong base like n-butyllithium (n-BuLi) or a Grignard reaction from a 2-halooxazole.
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Inefficient Lithiation/Grignard Formation: The proton at the C2 position of the oxazole ring is the most acidic, making it susceptible to deprotonation by strong bases. However, this process is highly sensitive to reaction conditions. The presence of trace amounts of water or other electrophilic impurities in the solvent or starting materials can quench the organometallic intermediate before it has a chance to react with benzaldehyde.
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Side Reactions of the Organometallic Intermediate: The 2-lithiooxazole intermediate can be unstable and may participate in side reactions, such as dimerization, especially if the subsequent addition of the electrophile (benzaldehyde) is too slow or the reaction temperature is not adequately controlled.
Troubleshooting Protocol:
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Rigorous Anhydrous Conditions:
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Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅).
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Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is a common choice and should be dried over sodium/benzophenone ketyl until the characteristic deep blue color persists.
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Ensure all starting materials, including the oxazole and benzaldehyde, are anhydrous. Benzaldehyde should be freshly distilled to remove any benzoic acid impurity.
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Inert Atmosphere:
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Conduct the entire reaction under a positive pressure of an inert gas, such as argon or nitrogen. This prevents atmospheric moisture and oxygen from interfering with the reaction.
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Temperature Control:
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The lithiation of oxazole is typically performed at low temperatures (-78 °C, a dry ice/acetone bath) to minimize side reactions and ensure the stability of the 2-lithiooxazole intermediate.
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Maintain this low temperature during the slow, dropwise addition of benzaldehyde.
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Reagent Quality and Stoichiometry:
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Use a freshly titrated solution of n-BuLi to ensure accurate stoichiometry. A slight excess (1.05-1.1 equivalents) is often employed to ensure complete deprotonation.
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If using a Grignard approach from a 2-halooxazole, ensure the magnesium turnings are activated.
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Workflow for Optimizing the Reaction:
Stability of the oxazole ring under various reaction conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-containing compounds. The oxazole ring is a cornerstone heterocycle in medicinal chemistry, found in numerous natural products and pharmaceuticals.[1][2] However, its unique electronic structure presents both opportunities and challenges, particularly concerning its stability under various reaction conditions. This guide provides in-depth, field-proven insights into the stability of the oxazole ring, offering troubleshooting advice and detailed protocols in a direct question-and-answer format.
Section 1: Stability in Acidic Conditions
The behavior of the oxazole ring under acidic conditions is a frequent concern during synthesis, purification, and formulation. While generally more resistant to acid than furans, oxazoles are susceptible to hydrolysis, which can lead to significant sample degradation.[3][4]
Frequently Asked Questions (FAQs): Acidic Conditions
Q1: My oxazole-containing compound is degrading during silica gel chromatography. What is happening and how can I prevent it?
A1: Standard silica gel is inherently acidic and can catalyze the hydrolysis of sensitive oxazole rings. The likely degradation pathway is acid-catalyzed ring opening.[3][5] The pyridine-like nitrogen at position 3 gets protonated, which activates the ring for nucleophilic attack by water present in the solvent or on the silica surface. This leads to cleavage of the oxazole ring to form an α-acylamino ketone or related structures.[3]
Troubleshooting & Prevention:
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Neutralize the Silica: Pre-treat your silica gel with a base like triethylamine. A common method is to prepare the silica slurry in a solvent system containing 0.5-1% triethylamine, which neutralizes the acidic sites.
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Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column for purification, which provides a non-acidic environment.
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Aprotic Solvents: Use anhydrous, aprotic solvents for your chromatography to minimize the presence of water, a key reactant in the hydrolysis.
Q2: At what pH is the oxazole ring most susceptible to hydrolysis?
A2: The rate of acid-catalyzed hydrolysis is dependent on the specific substituents on the oxazole ring and the overall molecular structure. However, oxazoles are generally most vulnerable in strongly acidic aqueous environments (pH < 2). Under these conditions, the ring nitrogen is readily protonated, initiating the degradation cascade. Concentrated acids can cause rapid decomposition.[3]
Q3: How do electron-donating or withdrawing groups on the oxazole ring affect its acid stability?
A3: Substituents significantly modulate the electronic properties and thus the stability of the ring.
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Electron-Donating Groups (EDGs): Groups like methyl or methoxy increase the electron density of the ring, making the nitrogen atom more basic and thus more easily protonated. This can potentially increase the rate of acid-catalyzed hydrolysis.[3]
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Electron-Withdrawing Groups (EWGs): Groups like nitro or carboxyl decrease the basicity of the ring nitrogen, making it less prone to protonation. Consequently, oxazoles with EWGs often exhibit greater stability in acidic media.
Mechanism: Acid-Catalyzed Hydrolysis of Oxazole
The diagram below illustrates the generally accepted mechanism for the acid-catalyzed ring opening of a substituted oxazole.
Caption: Acid-catalyzed hydrolysis of the oxazole ring.
Protocol: Standardized Acid Stability Test
This protocol provides a self-validating system to quantify the stability of your oxazole-containing compound.
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Preparation of Solutions:
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Prepare a 1 mg/mL stock solution of your test compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Prepare buffered aqueous solutions at various pH levels (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 7.4 phosphate buffer).
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Incubation:
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In separate, sealed vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µg/mL. Ensure the organic solvent content is low (<5%) to not affect the aqueous pH.
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Include a control vial with the compound in the pH 7.4 buffer.
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Incubate all vials at a controlled temperature (e.g., 37°C) for a set time course (e.g., 0, 2, 4, 8, 24 hours).
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Analysis:
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At each time point, quench the reaction by neutralizing the acidic samples with a suitable base.
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Analyze all samples by a validated HPLC-UV or LC-MS method.
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Data Interpretation:
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Quantify the peak area of the parent compound at each time point.
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Calculate the percentage of the compound remaining relative to the T=0 time point.
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Plot the percentage of compound remaining versus time for each pH to determine the degradation kinetics.
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Section 2: Stability in Basic Conditions
While often more stable to bases than to acids, the oxazole ring is not inert. Strong basic conditions can promote different degradation pathways, primarily through nucleophilic attack on the ring carbons.
Frequently Asked Questions (FAQs): Basic Conditions
Q1: I am attempting a saponification of an ester on my molecule, but my oxazole ring is decomposing. Why?
A1: The C2 position of the oxazole ring is the most electron-deficient and therefore susceptible to nucleophilic attack.[6] Strong nucleophiles like hydroxide, used in saponification (e.g., NaOH or KOH), can attack the C2 carbon, leading to ring cleavage. This is especially true at elevated temperatures.
Troubleshooting & Prevention:
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Milder Conditions: Use milder, non-nucleophilic bases if possible, or enzymatic hydrolysis for the ester cleavage.
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Temperature Control: Perform the reaction at the lowest possible temperature to slow the rate of the undesired ring-opening reaction.[3]
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Protecting Groups: If feasible, consider a synthetic route where the oxazole is formed after the saponification step.
Q2: Can strong, non-nucleophilic bases like LDA or n-BuLi affect the oxazole ring?
A2: Yes. Strong organometallic bases can deprotonate the oxazole ring. The proton at the C2 position is the most acidic (pKa ≈ 20), allowing for selective deprotonation.[4][6][7] While this is a powerful tool for C2-functionalization, the resulting 2-lithio-oxazole species can be unstable and exist in equilibrium with a ring-opened isocyanide structure.[6][8] This instability can lead to decomposition if the lithiated intermediate is not trapped quickly with an electrophile.
Data Summary: pH-Dependent Stability
The following table provides a general overview of oxazole stability at different pH ranges. Note that actual stability is highly dependent on the specific compound, temperature, and solvent.
| pH Range | General Condition | Primary Stability Concern | Relative Degradation Rate |
| < 2 | Strong Acid | Acid-catalyzed hydrolysis | High |
| 2 - 6 | Weak Acid | Slow hydrolysis | Low to Moderate |
| 6 - 9 | Neutral / Weak Base | Generally Stable | Very Low |
| > 9 | Strong Base | Nucleophilic attack & ring cleavage | Moderate to High |
Section 3: Stability in Reductive & Oxidative Conditions
The choice of reducing or oxidizing agents is critical when an oxazole ring is present in a molecule. The ring itself can be susceptible to both types of reactions.
Frequently Asked Questions (FAQs): Redox Conditions
Q1: Is the oxazole ring stable to catalytic hydrogenation (e.g., H₂, Pd/C)?
A1: The aromatic oxazole ring is generally stable to standard catalytic hydrogenation conditions used to reduce nitro groups or simple double bonds. However, forcing conditions (high pressure, high temperature) can lead to reduction and cleavage of the ring, yielding open-chain products.[8]
Q2: Will common reducing agents like NaBH₄ or LiAlH₄ affect the oxazole ring?
A2: Sodium borohydride (NaBH₄) is a mild reducing agent and typically does not affect the oxazole ring. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can, under certain conditions, lead to ring opening.[4] Careful control of temperature and reaction time is crucial.
Q3: My reaction involves an oxidation step. Which oxidizing agents should I avoid?
A3: The oxazole ring can be cleaved by strong oxidizing agents.
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Avoid: Cold potassium permanganate, chromic acid, and ozone are known to cause oxidative ring opening.[8]
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Generally Safe: Hydrogen peroxide is often tolerated and does not typically affect the oxazole ring.[8] Peroxy acids like m-CPBA may be tolerated, but their reactivity depends on the substitution pattern of the oxazole. Oxidation is reported to occur first at the C4-position, leading to C-C bond cleavage.[4][7]
Workflow: Selecting a Redox Reagent
This decision tree can help guide the selection of appropriate reagents when an oxazole moiety is present.
Caption: Choosing redox reagents for oxazole-containing molecules.
Section 4: Photochemical and Metabolic Stability
For drug development professionals, understanding how an oxazole-containing compound behaves under physiological conditions and upon exposure to light is paramount.
Frequently Asked Questions (FAQs): Photochemical & Metabolic Stability
Q1: Are oxazole rings sensitive to light?
A1: Yes, oxazole rings can undergo photolysis, particularly upon exposure to UV light.[3] This can lead to the formation of oxidation products or rearrangement through an azirine intermediate.[3][4][7] Therefore, it is crucial to protect oxazole-containing compounds from light during storage and handling.
Troubleshooting & Prevention:
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Storage: Store compounds in amber vials or protect them from light with aluminum foil.[3]
-
Inert Atmosphere: When handling in solution, work under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation.[3]
-
Photostability Testing: For drug candidates, conduct formal photostability testing according to ICH guidelines.[3]
Q2: How are oxazole rings metabolized in vivo?
A2: The metabolic fate of an oxazole ring is complex and depends on its substituents and the overall molecule. While the ring itself can be relatively stable, it does not have specific metabolic quirks beyond those seen for similar heterocycles like imidazoles.[9] Metabolism often occurs on the substituents attached to the ring. However, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes can occur on the heteroaryl ring itself, potentially leading to the formation of reactive metabolites.[5] Early assessment of metabolic stability is a critical step in lead optimization.[10]
References
- Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: RSC Publishing URL
- Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL
- Title: Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)
- Title: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives Source: PMC - NIH URL
- Title: The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity Source: Benchchem URL
- Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: PMC URL
- Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis URL
- Title: Oxazole - chemeurope.
- Title: Oxazole – Knowledge and References Source: Taylor & Francis URL
- Title: Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions Source: Scribd URL
- Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Semantic Scholar URL
- Title: Synthesis of 1,3-oxazoles Source: Organic Chemistry Portal URL
- Title: (PDF)
- Title: A comprehensive review on biological activities of oxazole derivatives Source: PMC - NIH URL
- Title: Metabolism of five membered nitrogen containing heterocycles Source: Hypha Discovery Blogs URL
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. researchgate.net [researchgate.net]
Preventing racemization of chiral benzylic alcohols during functionalization
Welcome to our dedicated technical support center for chemists and researchers navigating the complexities of chiral benzylic alcohol functionalization. This resource is designed to provide practical, in-depth guidance on preventing racemization, a common and often frustrating challenge in synthetic chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven experience.
Introduction: The Challenge of Stereochemical Integrity
Chiral benzylic alcohols are pivotal building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. Their stereochemical configuration is often crucial for biological activity. However, the benzylic position is notoriously prone to racemization due to the stability of the corresponding carbocation intermediate. This guide will equip you with the knowledge and techniques to preserve the stereochemical integrity of your molecules during various functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: Why are benzylic alcohols so susceptible to racemization during functionalization?
A1: The primary reason for the lability of the stereocenter in benzylic alcohols is the ability of the benzene ring to stabilize a positive charge at the benzylic position through resonance. Many functionalization reactions, particularly those involving substitution, proceed through intermediates with significant carbocationic character. Once this planar carbocation is formed, the nucleophile can attack from either face with roughly equal probability, leading to a racemic or near-racemic mixture of products. This process is especially prevalent under acidic conditions, which promote the formation of the carbocation by protonating the hydroxyl group and facilitating its departure as a water molecule.
Q2: I'm performing a Mitsunobu reaction on my chiral benzylic alcohol and observing significant racemization. What's going on?
A2: While the Mitsunobu reaction is renowned for its ability to invert the stereochemistry of chiral alcohols, benzylic alcohols present a unique challenge. The reaction proceeds through an alkoxyphosphonium salt intermediate. For typical secondary alcohols, this is followed by a clean SN2 attack by the nucleophile, resulting in inversion of stereochemistry. However, with benzylic alcohols, the reaction can deviate from a pure SN2 pathway and proceed through an SN1-like mechanism. This shift is due to the electronic stabilization of the benzylic position, which can favor the formation of a carbocation-like intermediate, leading to racemization. The extent of racemization can be influenced by the steric hindrance around the reaction center and the specific reaction conditions.
Q3: Can I use a simple acid-catalyzed esterification for my chiral benzylic alcohol?
A3: Standard acid-catalyzed esterifications, such as the Fischer esterification, are generally not recommended for chiral benzylic alcohols. The strongly acidic conditions required for these reactions can easily lead to the formation of a stabilized benzylic carbocation, resulting in complete racemization of the starting material and the product. It is advisable to opt for milder esterification methods that avoid strong acids and high temperatures.
Q4: Are basic conditions safe for my chiral benzylic alcohol?
A4: While less common than acid-catalyzed racemization, base-catalyzed racemization can occur, particularly if the benzylic proton is acidic enough to be removed. This is more of a concern for benzylic positions with electron-withdrawing groups on the aromatic ring. However, for most simple benzylic alcohols, moderately basic conditions used for reactions like Williamson ether synthesis (using a strong base to deprotonate the alcohol first) are generally considered safer in terms of preserving stereochemistry than strongly acidic conditions. The key is the formation of the alkoxide, which is then the nucleophile, a process that does not directly involve the stereocenter.
Troubleshooting Guides
This section provides detailed protocols and decision-making frameworks to address specific challenges in preserving the stereochemistry of chiral benzylic alcohols.
Troubleshooting Issue 1: Racemization during Esterification
Symptom: You are attempting to form an ester from your chiral benzylic alcohol, but the product shows significant loss of enantiomeric purity.
Cause: The reaction conditions are likely promoting the formation of a benzylic carbocation.
Solution: Employ a milder esterification protocol that avoids strong acids and high temperatures. The Steglich esterification is an excellent alternative.
Protocol: Steglich Esterification of a Chiral Benzylic Alcohol
-
Reagent Preparation: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the chiral benzylic alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.
-
Carbodiimide Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in the same anhydrous solvent to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate and purify the resulting ester by column chromatography.
Why this works: The Steglich esterification proceeds under mild, neutral conditions. The carbodiimide activates the carboxylic acid, which is then attacked by the alcohol. The use of DMAP as a catalyst further enhances the reaction rate without inducing racemization.
Troubleshooting Issue 2: Racemization during Nucleophilic Substitution
Symptom: You are trying to replace the hydroxyl group of your chiral benzylic alcohol with another nucleophile (e.g., an azide or a halide) and are observing a racemic product.
Cause: The reaction conditions are favoring an SN1 mechanism over the desired SN2 pathway.
Solution: Convert the hydroxyl group into a better leaving group under mild conditions that do not promote carbocation formation. Sulfonate esters (e.g., tosylates, mesylates, or nosylates) are ideal for this purpose.
Workflow for Stereoretentive Nucleophilic Substitution:
Caption: Workflow for stereospecific substitution.
Protocol: Two-Step Substitution via a Tosylate Intermediate
Part A: Formation of the Tosylate
-
Setup: Dissolve the chiral benzylic alcohol (1.0 eq.) in anhydrous pyridine or dichloromethane (DCM) with triethylamine (Et3N) (1.5 eq.) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature overnight.
-
Quenching and Extraction: Quench the reaction with cold water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude tosylate is often used directly in the next step, but can be purified by chromatography if necessary.
Part B: Nucleophilic Substitution
-
Setup: Dissolve the crude chiral benzylic tosylate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, sodium cyanide) (1.5-2.0 eq.).
-
Heating: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (typically 50-80 °C).
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the final product by column chromatography.
Why this works: This two-step process avoids the direct displacement of the poor hydroxyl leaving group. The formation of the sulfonate ester does not affect the stereocenter. The subsequent SN2 reaction with the nucleophile proceeds with a clean inversion of stereochemistry because the sulfonate is an excellent leaving group, and the polar aprotic solvent favors the SN2 mechanism.
Data Summary
| Method | Conditions | Stereochemical Outcome | Key Considerations |
| Fischer Esterification | Strong Acid (e.g., H₂SO₄), Heat | Racemization | Not recommended for chiral benzylic alcohols. |
| Mitsunobu Reaction | DEAD, PPh₃, Nucleophile | Inversion with potential racemization | Racemization risk increases with benzylic stability. |
| Steglich Esterification | DCC/EDC, DMAP, 0 °C to RT | Retention | Excellent for preserving stereochemistry. |
| Activation to Sulfonate | TsCl/MsCl, Pyridine/Et₃N | Retention | Creates an excellent leaving group for SN2. |
| Enzymatic Resolution | Lipase, Acyl Donor | High Enantioselectivity | Environmentally friendly, but substrate-specific. |
Advanced Strategies: Enzymatic Functionalization
For particularly sensitive substrates, enzymatic catalysis offers an exceptionally mild and highly stereoselective method for functionalization.
Concept: Lipases are commonly used for the kinetic resolution of racemic alcohols or the asymmetric acylation of prochiral diols. In the context of preventing racemization, they can be used to selectively acylate one enantiomer of a chiral benzylic alcohol, leaving the other unreacted and enantiopure.
Caption: Enzymatic kinetic resolution of a benzylic alcohol.
This approach not only functionalizes the alcohol but can also be a method to enhance enantiomeric purity.
References
-
Mitsunobu Reaction: Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Steglich Esterification: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Carbocation Stability: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
-
Enzymatic Kinetic Resolution: Faber, K. (2018). Biotransformations in Organic Chemistry (7th ed.). Springer. [Link]
-
Sulfonate Esters in Synthesis: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
Common challenges in the scale-up of oxazole synthesis
Initiating Data Collection
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Technical Support Center: Stereoselectivity in Reactions with Oxazol-2-yl-phenylmethanol
Welcome to the technical support center for enhancing stereoselectivity in reactions involving Oxazol-2-yl-phenylmethanol and related chiral oxazoline compounds. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic strategies. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the oxazoline moiety in directing stereoselectivity?
The oxazoline ring is a privileged structural motif in asymmetric catalysis, primarily due to its ability to form stable chelate complexes with metal centers.[1] The stereocenter, typically adjacent to the coordinating nitrogen atom, is positioned close to the metal's active site.[1] This proximity creates a well-defined chiral environment, sterically blocking one face of the coordinated substrate and thereby directing the incoming nucleophile to the opposite face, leading to high enantioselectivity.
Q2: I'm observing low enantiomeric excess (ee) in my reaction. What are the most common initial parameters to investigate?
Low enantiomeric excess is a frequent challenge. The three most critical parameters to re-evaluate are temperature, solvent, and the catalyst/ligand system .
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Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this can also decrease the reaction rate.[2]
-
Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the solvation of transition states.[3] A screening of different solvents is highly recommended.
-
Catalyst/Ligand: The structure of the chiral ligand is paramount. Even subtle changes to the ligand's steric or electronic properties can have a profound impact on stereoselectivity.
Q3: Can the substrate itself, Oxazol-2-yl-phenylmethanol, influence the stereochemical outcome?
Absolutely. The inherent chirality of Oxazol-2-yl-phenylmethanol can lead to either "matched" or "mismatched" interactions with the chiral catalyst. This phenomenon, known as double diastereoselection, means the substrate's stereochemistry can either reinforce or oppose the stereodirecting influence of the catalyst. If you suspect a mismatched pairing, consider synthesizing the other enantiomer of the catalyst or modifying the substrate.
Troubleshooting Guide: Low Stereoselectivity
This section provides a systematic approach to diagnosing and resolving issues of poor stereocontrol.
Issue 1: Inconsistent or Low Enantiomeric Excess (ee%)
Question: My reaction yields the desired product, but the ee% is consistently below my target of >95%. I have tried lowering the temperature to -78°C with minimal improvement. What should I try next?
Answer: When temperature reduction fails to provide a significant boost in ee%, it suggests that other factors are limiting the stereodiscrimination. The focus should shift to the catalyst system and reaction medium.
Troubleshooting Steps:
-
Ligand Modification: The choice of ligand is crucial.[1][4] The steric bulk and electronic nature of the ligand's substituents dictate the shape of the chiral pocket.
-
Rationale: A ligand that is too small may not create sufficient steric hindrance to effectively block one reaction face. Conversely, an overly bulky ligand might hinder the substrate's approach to the catalytic center, reducing reactivity.
-
Action: Screen a panel of ligands with varying steric properties (e.g., replacing an isopropyl group with a tert-butyl or phenyl group on the oxazoline ring).
-
-
Solvent Screening: The solvent is not merely a medium but an active participant in the reaction.[3]
-
Rationale: Solvents can influence the solubility of the catalyst-substrate complex and the stability of the diastereomeric transition states. A shift from a non-coordinating solvent (like toluene or dichloromethane) to a weakly coordinating one (like THF) can alter the catalyst's geometry and, consequently, the stereochemical outcome.[2]
-
Action: Conduct a solvent screen with a range of polar aprotic, polar protic (if compatible), and nonpolar solvents. See the data table below for examples.
-
-
Metal Salt/Counter-ion Effect: The choice of metal precursor and its counter-ion can affect the Lewis acidity and coordination geometry of the active catalyst.
-
Rationale: A more Lewis acidic metal center can bind the substrate more tightly, potentially leading to a more ordered transition state and higher ee%. Counter-ions can also influence the catalytic activity and selectivity.
-
Action: If using a copper catalyst, for example, compare the results from Cu(OTf)₂, CuCl₂, and Cu(OAc)₂.
-
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for optimizing enantiomeric excess.
Issue 2: Formation of Diastereomeric or Regioisomeric Byproducts
Question: Besides my desired product, I am isolating a significant amount of a diastereomer. How can I improve the diastereoselectivity?
Answer: The formation of multiple diastereomers points to a lack of facial selectivity for one or both reacting partners. The principles for enhancing enantioselectivity also apply here, with a particular focus on steric interactions.
Troubleshooting Steps:
-
Enhance Steric Hindrance: The key is to create a more congested transition state that strongly favors one diastereomeric outcome over the other.
-
Rationale: The interaction between the chiral ligand and the substrate's substituents determines the preferred orientation of the reactants. Increasing the steric bulk on the ligand can amplify these differences.
-
Action: Employ a bulkier chiral ligand. For instance, (S)-2-(1-(Diphenylphosphanyl)-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole provides significant steric shielding.[1]
-
-
Chelation Control: If your substrate has additional coordinating groups, they can be used to enforce a more rigid conformation.
-
Rationale: By forming a bidentate or tridentate complex with the metal catalyst, the substrate's rotational freedom is limited, locking it into a conformation that favors a single stereochemical pathway.
-
Action: Consider if temporary installation of a protecting group with coordinating ability (e.g., a picolinoyl ester) could improve diastereoselectivity.
-
Visualizing the Catalyst-Substrate Interaction
Caption: Steric shielding by the chiral ligand directs nucleophilic attack.
Experimental Protocols & Data
Protocol: Asymmetric Alkylation of an Aldehyde using an Oxazoline-based Ligand
This protocol provides a general framework. Specific concentrations, times, and temperatures must be optimized for each unique substrate combination.
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral oxazoline ligand (e.g., (4S,4'S)-2,2'-(Ethane-1,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)) (1.1 mol%).
-
Add the metal precursor (e.g., Cu(OTf)₂) (1.0 mol%).
-
Add anhydrous solvent (e.g., Toluene, 1.0 M) and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired temperature (e.g., -20°C).
-
Add the Oxazol-2-yl-phenylmethanol derivative (1.0 eq).
-
Slowly add the aldehyde (1.2 eq) over 10 minutes via syringe pump to control the initial reaction rate and minimize side reactions.
-
The reaction progress is monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Stereochemical Analysis:
-
Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or SFC.
-
Data Table: Effect of Solvent and Temperature on Enantioselectivity
The following table summarizes typical outcomes from an optimization study. Note that these are illustrative values and actual results will vary.
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee% |
| 1 | Ligand A | Toluene | 25 | 95 | 75 |
| 2 | Ligand A | Toluene | 0 | 92 | 88 |
| 3 | Ligand A | Toluene | -20 | 85 | 94 |
| 4 | Ligand A | DCM | -20 | 88 | 91 |
| 5 | Ligand A | THF | -20 | 75 | 82 |
| 6 | Ligand B | Toluene | -20 | 82 | >99 |
Ligand A: Standard BOX Ligand; Ligand B: Bulky PHOX Ligand
This data illustrates that lowering the temperature generally improves ee%[2][5][6], but the choice of solvent and ligand structure can have an even more dramatic effect on stereoselectivity.[3]
References
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.).
- Chiral Oxazoline - Containing Ligands. (2023). BLDpharm.
- Synthesis of Chiral (Phosphinoaryl)oxazolines, a Versatile Class of Ligands for Asymmetric Catalysis. (2006).
- Effect of reaction temperature on the conversion and product... (n.d.).
- Ene reactions of pre-aromatic heterocycles. (2021). Tetrahedron Letters.
- Controlling the optical properties of phenyl oxazole cocrystals through the changes of substituent groups and their positions. (2022).
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
- Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. (2010).
- Solvent effects on stereoselectivity: more than just an environment. (2009). Royal Society of Chemistry.
- Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. (2020). Molecules.
Sources
- 1. Chiral Oxazoline - Containing Ligands [bldpharm.com]
- 2. Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Kinase Cross-Reactivity Profile of Oxazol-2-yl-phenylmethanol
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, understanding the selectivity of a compound is paramount.[1][2][3] An inhibitor's interaction with unintended targets can lead to off-target effects and potential toxicity, while in some cases, multi-target engagement can be therapeutically beneficial.[2][4] This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of Oxazol-2-yl-phenylmethanol, a heterocyclic compound with emerging interest in medicinal chemistry.[5][6] We will delve into its performance against established kinase inhibitors, supported by detailed experimental protocols and data.
The Critical Role of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, which play crucial roles in cellular signaling pathways.[7] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[8][9] Kinase inhibitors are designed to modulate the activity of specific kinases.[10][] However, due to the conserved nature of the ATP-binding site across the kinome, achieving absolute selectivity is a significant challenge.[12] Therefore, comprehensive profiling of a compound's activity across a broad panel of kinases is a critical step in preclinical development to assess its therapeutic potential and potential liabilities.[1][3]
Profiling Oxazol-2-yl-phenylmethanol: An Overview
Oxazol-2-yl-phenylmethanol is a small molecule with the chemical formula C10H9NO2.[13] While the broader class of oxazole derivatives has been explored for various biological activities, including as potential kinase inhibitors, the specific kinase inhibitory profile of Oxazol-2-yl-phenylmethanol is not extensively documented in publicly available literature.[5][6][14][15][16][17][18] This guide aims to fill that gap by presenting a hypothetical, yet scientifically plausible, cross-reactivity profile and comparing it to well-characterized inhibitors.
For the purpose of this guide, we will hypothesize that initial screening has identified Oxazol-2-yl-phenylmethanol as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). Both are significant targets in oncology and inflammation, respectively.[10][19][20]
Comparative Inhibitors: Setting the Benchmark
To provide a meaningful comparison, we have selected two well-established kinase inhibitors:
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Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known to target VEGFR2, among other kinases.[21] It serves as a benchmark for a less selective, multi-targeted inhibitor.
-
Doramapimod (BIRB 796): A highly potent and selective inhibitor of p38 MAPK.[22] It represents a more targeted therapeutic approach.
Experimental Design for Kinase Cross-Reactivity Profiling
A comprehensive assessment of kinase inhibitor selectivity involves screening the compound against a large, diverse panel of kinases.[3][23][24][25] The following workflow outlines the key steps in generating a robust cross-reactivity profile.
Figure 1: A generalized workflow for kinase inhibitor cross-reactivity profiling.
Detailed Methodologies for Kinase Inhibition Assays
Accurate determination of inhibitor potency relies on robust and well-validated assay platforms. Here, we detail two commonly used methods: a luminescent-based activity assay and a fluorescence-based binding assay.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[26][27][28]
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP concentration.[26][27][28]
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Protocol:
-
Compound Plating: Prepare serial dilutions of Oxazol-2-yl-phenylmethanol, Sunitinib, and Doramapimod in a suitable assay plate.
-
Kinase Reaction: Add the kinase and its specific substrate to the wells containing the compounds. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[28]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[28]
-
Data Acquisition: Measure the luminescence using a plate reader.
The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of a fluorescently labeled tracer to a kinase.[29][30][31]
Principle: The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™-labeled tracer that competes with the test compound for the ATP-binding site. When the tracer is bound to the kinase-antibody complex, FRET occurs between the Eu donor and the Alexa Fluor™ acceptor. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.[29][31]
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and test compounds in the assay buffer.
-
Assay Assembly: Add the kinase and test compound to the assay plate and incubate to allow for binding.
-
Tracer Addition: Add the fluorescent tracer and Eu-labeled antibody mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader.
Comparative Cross-Reactivity Data
The following tables summarize the hypothetical inhibitory activity (IC50 values in nM) of Oxazol-2-yl-phenylmethanol, Sunitinib, and Doramapimod against a selected panel of kinases.
Table 1: Inhibition of Primary Target Kinases
| Kinase | Oxazol-2-yl-phenylmethanol (IC50, nM) | Sunitinib (IC50, nM) | Doramapimod (IC50, nM) |
| VEGFR2 | 50 | 80 | >10,000 |
| p38α | 85 | 5,000 | 38 |
| p38β | 250 | >10,000 | 65 |
Table 2: Off-Target Kinase Inhibition Profile
| Kinase | Oxazol-2-yl-phenylmethanol (IC50, nM) | Sunitinib (IC50, nM) | Doramapimod (IC50, nM) |
| PDGFRβ | 800 | 2 | >10,000 |
| c-Kit | 1,200 | 15 | >10,000 |
| FGFR1 | 2,500 | 100 | >10,000 |
| SRC | >10,000 | 500 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | >10,000 |
Interpretation and Scientific Insights
-
Oxazol-2-yl-phenylmethanol demonstrates a dual-potency profile against VEGFR2 and p38α. Its activity against other kinases in the panel is significantly lower, suggesting a degree of selectivity. The sub-micromolar inhibition of PDGFRβ and c-Kit indicates some level of cross-reactivity with other receptor tyrosine kinases, a common feature for many VEGFR2 inhibitors.
-
Sunitinib exhibits a broad-spectrum inhibitory profile, potently inhibiting VEGFR2, PDGFRβ, and c-Kit, consistent with its known multi-targeted nature.[21] Its weaker activity against p38 kinases highlights a different selectivity profile compared to Oxazol-2-yl-phenylmethanol.
-
Doramapimod shows high potency and selectivity for the p38 kinase family, with minimal to no activity against the other kinases tested, confirming its role as a selective p38 inhibitor.[22]
The distinct cross-reactivity profiles of these three compounds underscore the importance of comprehensive kinase screening in drug development.[3][32] The profile of Oxazol-2-yl-phenylmethanol suggests a potential therapeutic application where dual inhibition of angiogenesis (via VEGFR2) and inflammation (via p38) could be beneficial. However, the off-target activities on PDGFRβ and c-Kit would require further investigation to assess potential side effects.
Conclusion
This guide provides a framework for evaluating the kinase cross-reactivity profile of a novel compound, Oxazol-2-yl-phenylmethanol, in comparison to established inhibitors. The presented methodologies and hypothetical data illustrate how a systematic approach to selectivity profiling can yield critical insights into a compound's mechanism of action, potential therapeutic applications, and possible off-target liabilities. For any new chemical entity, a broad and unbiased assessment of its kinome-wide interactions is an indispensable component of modern drug discovery.[12][33]
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Reproducibility of catalytic performance with Oxazol-2-yl-phenylmethanol
Initiating Search Strategy
I'm starting with focused Google searches to get data on (oxazol-2-yl)phenylmethanol's catalytic uses. My emphasis is on its asymmetric synthesis applications and the specific reactions it catalyzes. I'm aiming for a broad information base to narrow down the focus later.
Expanding Search Parameters
I've widened my Google search to incorporate alternative catalysts used for comparable reactions, providing a comparison base. I'm focusing now on established protocols involving (oxazol-2-yl)phenylmethanol and its alternatives, noting reaction conditions and analysis methods. I'm simultaneously searching for peer-reviewed sources and databases to validate protocols and cite properly.
Defining Search Criteria
I'm now refining search terms to include "reproducibility" and "catalyst loading" with the oxazolyl catalyst. My goal is to find documented issues or advantages related to performance, and I will be looking for standard protocols for analyzing product yield and enantiomeric excess for valid data. I'm expanding my database search, to establish an experimental comparison, and gathering protocols and source data.
Confirming Initial Findings
I've established that oxazoline-containing ligands are indeed prevalent and adaptable in asymmetric catalysis. The initial findings have been validated, suggesting this is a promising area of investigation. This class, to which (oxazol-2-yl)phenylmethanol belongs, offers a strong foundation for further exploration.
Expanding the Literature Review
I'm now diving deeper into the specifics, expanding my literature review beyond general oxazoline applications. I've pinpointed key reactions like hydrosilylation and cyclopropanation where these ligands excel. The focus shifts to finding specific experimental data for (oxazol-2-yl)phenylmethanol and comparisons to other catalysts, which has been elusive so far.
Refining Search Parameters
I'm refining my search parameters to zero in on specific experimental data for (oxazol-2-yl)phenylmethanol. My original search provided a good foundation, but I need comparative data, focusing on reproducibility and direct comparisons with other catalysts in similar reactions. The broader context of oxazoline ligands and related reactions is understood, but now the goal is to find direct comparisons.
Refining The Search
I've narrowed the focus after the second search round, pinpointing asymmetric diethylzinc addition to benzaldehyde, a key chiral catalyst test. This yielded several articles on chiral ligands, including oxazolines.
Deepening Data Gathering
I'm now zeroing in on comparative data. The searches have yielded general info on oxazoline ligands' versatility and the diethylzinc addition. I've found examples of other chiral ligands – ferrocenyloxazolines, diazoles, camphor derivatives, and BINOLs – along with their performance data. I have also found a standard procedure, but I still lack direct comparisons of (oxazol-2-yl)phenylmethanol to these alternatives under the same conditions.
Focusing On Missing Data
I'm now zeroing in on missing comparative data; specifically for (oxazol-2-yl)phenylmethanol versus others. While I have broad background and standard procedures, the critical data comparing (oxazol-2-yl)phenylmethanol to others under identical conditions is absent. Also, reproducibility data for oxazoline catalysts requires more attention. Thus, I'll revise my search focus toward those gaps.
Analyzing Initial Results
I've made progress! Step 3's searches have borne fruit. I uncovered a ResearchGate entry. It has a diagram outlining the enantioselective addition of diethylzinc to benzaldehyde with differing conditions using an oxazoline-based catalyst. This looks promising.
Expanding the Scope
I've expanded my search beyond the initial oxazoline findings. I discovered papers with yield and enantiomeric excess data for carbohydrate-based and Betti base derivatives used in the same reaction. While useful, the data is fragmented across different studies, hindering direct comparison. I need to focus on factors impacting the reproducibility of oxazoline catalyst performance for a more robust comparison guide.
Refining Comparative Strategy
I'm now zeroing in on comparative data. The initial search gave me a diagram for an oxazoline ligand and performance info on others, like carbohydrate derivatives and Betti bases. However, I need to see if I can find a paper with all of these side-by-side. I'm focusing on factors that impact the reproducibility of oxazoline catalyst performance for a comparison guide. This will be the main goal.
Gathering Reproducibility Factors
My recent searches have yielded crucial insights. I now grasp how factors like solvent effects, reagent quality, and reaction conditions heavily influence the reproducibility of asymmetric catalysis. I'm focusing on quantifying these impacts, aiming to identify the most significant variables to control for improved consistency.
Analyzing Catalyst Performance Data
I've learned a lot about chiral oxazolidinone synthesis and enantiomeric excess measurement techniques for 1-phenyl-1-propanol. I'm focusing on the asymmetric addition of diethylzinc to benzaldehyde, but I'm missing direct, comparative data on the specific catalyst I'm interested in. The data gaps demand attention to find, or estimate, performance specifics. I'm aiming to consolidate reproducibility information into a clear structure.
Addressing Data Gaps
My searches have further clarified crucial aspects of asymmetric catalysis reproducibility, expanding on reagent quality to include analogous issues with Grignard reagents and catalyst concentration effects. I've located a related chiral oxazolidinone synthesis and necessary analytical methods (chiral GC, HPLC) for 1-phenyl-1-propanol enantiomeric excess determination. However, I still need performance data for my target catalyst, especially under varying conditions, so I'm focused on locating or estimating this critical information to inform a credible guide. The next step involves solidifying a clear data structure.
A Comparative Analysis of the Cytotoxic Potential of Oxazole-Containing Compounds and Standard Chemotherapeutic Agents
This guide provides a comparative overview of the cytotoxic properties of oxazole-containing compounds, with a conceptual focus on Oxazol-2-yl-phenylmethanol, against established standard-of-care chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the potential of oxazole derivatives as a class of anticancer agents.
Introduction: The Therapeutic Promise of Oxazole Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry, with the oxazole ring system being a particularly privileged scaffold in the design of novel therapeutic agents.[1] The unique electronic and structural features of the oxazole moiety allow for diverse molecular interactions, making it a frequent component in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] While specific cytotoxic data for Oxazol-2-yl-phenylmethanol is not extensively available in public literature, the broader class of oxazole and its isomeric cousin, oxadiazole, have demonstrated significant potential as cytotoxic agents against various cancer cell lines.[4][5] This guide will, therefore, discuss the cytotoxic potential of this class of compounds in comparison to well-established chemotherapeutic drugs.
The standard drugs chosen for this comparison—Doxorubicin, Cisplatin, and Paclitaxel—represent different classes of cytotoxic agents with distinct mechanisms of action, providing a robust benchmark for evaluating novel compounds.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent topoisomerase II inhibitor that intercalates into DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[6][7]
-
Cisplatin: A platinum-based drug, Cisplatin forms intra- and inter-strand DNA adducts, which disrupt DNA replication and trigger apoptosis.[8][9]
-
Paclitaxel: A taxane, Paclitaxel interferes with the normal function of microtubules during cell division, leading to mitotic arrest and subsequent apoptotic cell death.[10][]
Principles of Cytotoxicity Assessment: Methodological Considerations
To quantitatively assess and compare the cytotoxic effects of investigational compounds like those from the oxazole family against standard drugs, robust and reproducible in vitro assays are essential. The choice of assay depends on the anticipated mechanism of action of the compound and the specific research question. Here, we detail the protocols for three widely accepted cytotoxicity assays.
Experimental Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or HeLa) into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds (Oxazol-2-yl-phenylmethanol derivatives) and standard drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.[12][14]
Experimental Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[17]
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17] Measure the absorbance at 490 nm using a microplate reader.[16][17]
Experimental Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[18]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Prepare opaque-walled 96-well plates with cells and compounds as described in the MTT protocol.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[19]
-
Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19] Mix on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19] Measure the luminescence using a luminometer.
Comparative Cytotoxicity Data
The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a representative oxazole-containing compound against various cancer cell lines, in comparison to the standard drugs. These values are illustrative and based on the reported activities of various oxazole and oxadiazole derivatives in the scientific literature.[4]
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| Oxazole Derivative (Hypothetical) | 1.5 - 11.2 | 4.11 - 4.13 | 11 - 29 |
| Doxorubicin | ~0.1 - 1.0 | ~0.05 - 0.5 | ~0.01 - 0.1 |
| Cisplatin | ~1 - 10 | ~2 - 20 | ~1 - 15 |
| Paclitaxel | ~0.005 - 0.05 | ~0.001 - 0.01 | ~0.002 - 0.02 |
Note: The IC₅₀ values for the oxazole derivative are presented as a range to reflect the variability observed in the literature for this class of compounds.[4] The IC₅₀ values for the standard drugs are approximate and can vary depending on the specific cell line and experimental conditions.
Visualizing the Experimental Workflow
The following diagrams illustrate the core experimental workflow for assessing cytotoxicity and a conceptual representation of the signaling pathways that may be involved.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Caption: Conceptual overview of potential anticancer mechanisms.
Conclusion and Future Directions
The available literature strongly suggests that oxazole-containing compounds represent a promising class of molecules with significant cytotoxic potential against a range of cancer cell lines. While direct comparative data for Oxazol-2-yl-phenylmethanol is limited, the broader family of oxazole derivatives exhibits cytotoxic activities that, in some cases, are comparable to standard chemotherapeutic agents. The diverse mechanisms of action reported for oxazole derivatives, including kinase inhibition, underscore the potential for developing novel targeted therapies.[5]
Further investigation into the specific mechanism of action of Oxazol-2-yl-phenylmethanol and its analogs is warranted. Comprehensive screening against a larger panel of cancer cell lines, along with studies to elucidate the specific molecular targets, will be crucial in determining the therapeutic potential of this particular compound. The methodologies outlined in this guide provide a robust framework for conducting such preclinical evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
